molecular formula C12H11NO B13700114 O-(3-Biphenylyl)hydroxylamine

O-(3-Biphenylyl)hydroxylamine

Cat. No.: B13700114
M. Wt: 185.22 g/mol
InChI Key: AINXNKLPYUFGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(3-Biphenylyl)hydroxylamine (CAS 107448-94-2) is a high-purity organic building block of interest in advanced synthetic methodology. With the molecular formula C12H11NO and a molecular weight of 185.22 g/mol, this compound serves as a versatile reagent for the introduction of aniline derivatives and the construction of nitrogen-containing heterocycles. Its primary research value lies in its application in metal-free C–C bond amination strategies, such as the aza-Hock rearrangement, enabling the direct, site-selective synthesis of secondary anilines from benzyl alcohol derivatives . This provides a valuable alternative to traditional nitration-reduction sequences and transition-metal-catalyzed C–H amination. Furthermore, hydroxylamine derivatives, in general, are powerful synthons for arene functionalization and are increasingly used in the synthesis of pharmaceuticals and agrochemicals . The mechanism of action for these transformations often involves the cleavage of the weak N–O bond in the hydroxylamine derivative, facilitating a rearrangement that results in the formation of a new C–N bond. This compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

O-(3-phenylphenyl)hydroxylamine

InChI

InChI=1S/C12H11NO/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2

InChI Key

AINXNKLPYUFGLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)ON

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The preparation of this compound generally involves the introduction of the hydroxylamine (-NHOH) group onto a biphenyl scaffold, typically at the oxygen atom (O-substitution). Two main synthetic strategies are prevalent:

Both approaches require careful control of protecting groups, solvents, temperature, and reagents to maximize yield and purity.

Method 1: Coupling of Biphenyl Boronic Acid with Hydroxylamine Derivatives

A recent procedure reported in a peer-reviewed study describes the synthesis of biphenyl hydroxylamine intermediates via palladium-catalyzed coupling of biphenyl boronic acids with hydroxylamine sources under mild conditions:

Step Reagents & Conditions Notes Yield
1 3-Hydroxyphenylboronic acid (1.32 g, 0.010 mol), compound 2 (3.0 g, 0.006 mol), tripotassium phosphate (4.06 g, 0.019 mol) in THF (40 ml) + water (5 ml) Pd catalyst: XPhos Pd G2 (0.5 g, 0.0006 mol), N2 atmosphere, 65 °C, 3.5 h Monitored by TLC, reaction completion 72.7% (grey-white solid intermediate)

This method leverages a palladium-catalyzed cross-coupling reaction, which is efficient and scalable. The biphenyl intermediate bearing the hydroxylamine moiety can be isolated with good purity and yield.

Method 2: Preparation via Halooxime Intermediate and Halide Sources

According to a 2017 patent, a multi-step synthetic route involves:

  • Formation of a halooxime intermediate by reacting a suitable biphenyl precursor with a halide source and hydroxylamine
  • Subsequent cyclization and deprotection steps to yield the O-substituted hydroxylamine

Key reaction parameters include:

Step Reagents & Conditions Details Temperature Solvent Yield/Notes
Halooxime formation Biphenyl substrate + halide source + hydroxylamine (e.g., O-benzylhydroxylamine hydrochloride) + acid (chloroacetic acid) Acid with pKa ≤ AcOH, halide source 0-10 equiv, hydroxylamine 1-2 equiv 0°C Mixture of DMF, THF, toluene Rapid reaction, minutes to complete
Cyclization Cyclization of halooxime intermediate Temperature: -5 to 30°C, typically 0-5°C THF, 2-MeTHF, acetonitrile, DMF, etc. Completed within minutes
Deprotection Acidic deprotection using TsOH, MsOH, TFA, etc. Acid equivalents: 1-10 Non-nucleophilic solvents Final this compound obtained

This method offers operational advantages for industrial-scale synthesis, including high yield, cost-effectiveness, and the ability to produce various salt forms of the compound.

Method 3: Reaction of Hydroxylamine-O-sulphonic Acid with Alkali Metal Alkoxides

A European patent describes a process for preparing O-substituted hydroxylamines, including this compound analogs, by reacting hydroxylamine-O-sulphonic acid with alkali metal alkoxides:

Step Reagents & Conditions Details Solvents Yield/Notes
Reaction Hydroxylamine-O-sulphonic acid + alkali metal alkoxide (e.g., sodium or potassium alkoxide) Alcoholate generated in situ or pre-formed Acetonitrile, sulfolane, dimethylacetamide, tetrahydrofuran Yields up to ~80% for O-alkylhydroxylamines; scalable
Isolation Distillation or crystallization Removal of product during reaction - Industrially viable

This method is advantageous for large-scale production due to better yields and simple reaction setup. It is adaptable for various O-substituted hydroxylamines by changing the alkoxide component.

Comparative Analysis of Preparation Methods

Feature Method 1: Pd-Catalyzed Coupling Method 2: Halooxime Route Method 3: Hydroxylamine-O-sulphonic Acid Route
Starting Materials Biphenyl boronic acid, hydroxylamine derivatives Biphenyl halide precursor, halide source, hydroxylamine Hydroxylamine-O-sulphonic acid, alkali metal alkoxide
Catalysts/Reagents XPhos Pd G2, tripotassium phosphate Acid (chloroacetic acid), halide source, protecting groups Alkali metal alkoxide
Solvents THF, water DMF, THF, toluene, acetonitrile Acetonitrile, sulfolane, DMAc, THF
Temperature 65 °C 0 to 30 °C Ambient to moderate heat
Yield ~73% High (not explicitly quantified) Up to ~80% (for related compounds)
Scalability Moderate to large scale Industrial scale feasible Industrial scale feasible
Advantages Mild conditions, good yield Operational advantages, fast cyclization Simple, cost-effective, good yields
Limitations Requires Pd catalyst Multi-step, sensitive to protecting groups Limited to alkyl O-substituents mostly

Research Findings and Notes

  • Protecting groups on nitrogen and oxygen are critical for selectivity and yield in multi-step syntheses. Carbamate-based groups such as Boc are preferred.
  • Acid strength and equivalents influence deprotection efficiency and product purity. Common acids include TsOH, MsOH, TFA, and HCl.
  • Solvent choice affects solubility and reaction rate; mixtures of DMF, THF, and toluene are effective for cyclization steps.
  • The halooxime intermediate formation is rapid and can be controlled by temperature and acid pKa to favor high yields.
  • The palladium-catalyzed coupling method offers a direct route to biphenyl hydroxylamine derivatives, useful for complex biphenyl scaffolds.
  • Hydroxylamine-O-sulphonic acid based methods provide a robust alternative for O-substituted hydroxylamines but may require optimization for biphenyl substrates.

Summary Table of Key Preparation Parameters

Parameter Method 1 (Pd-Coupling) Method 2 (Halooxime) Method 3 (Hydroxylamine-O-sulphonic Acid)
Reaction Time 3.5 hours Minutes (cyclization), variable overall Variable, distillation during reaction
Temperature Range 65 °C -5 to 30 °C Ambient to moderate heat
Solvent System THF/water DMF/THF/toluene/acetonitrile Acetonitrile, sulfolane, DMAc, THF
Catalyst/Reagent Pd catalyst (XPhos Pd G2) Acid, halide, hydroxylamine derivatives Alkali metal alkoxide
Yield Range ~73% High (not quantified) Up to ~80%
Scale Suitability Lab to pilot scale Industrial scale Industrial scale

Chemical Reactions Analysis

Types of Reactions

O-(3-Biphenylyl)hydroxylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

O-(3-Biphenylyl)hydroxylamine is a chemical compound with a hydroxylamine functional group attached to a biphenyl moiety. It has garnered attention for its diverse applications in scientific research, particularly in biology, medicine, and industry. The compound's unique biphenyl structure imparts distinct chemical properties compared to other hydroxylamines, making it a versatile aminating agent.

Scientific Research Applications

This compound has several applications in scientific research.

Biology this compound is investigated for its potential role in biological systems, particularly in the study of enzyme mechanisms.

Medicine Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry It is utilized in the production of specialty chemicals and intermediates for various industrial applications.

Biological Activities

This compound is a derivative of hydroxylamine characterized by its biphenyl structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of antioxidant and antimicrobial research.

Antioxidant Activity Hydroxylamines, including this compound, are known for their ability to scavenge free radicals. This property provides protective effects against oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound exhibits significant antioxidant capabilities, potentially contributing to cellular protection mechanisms.

Antimicrobial Activity Research indicates that this compound possesses antimicrobial properties. Hydroxylamines can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents. In vitro studies have demonstrated that this compound can effectively reduce microbial viability, suggesting its application in pharmaceutical formulations aimed at treating infections.

Case Studies and Research Findings

Antioxidant Assessment A study evaluating the antioxidant activity of various hydroxylamines found that this compound significantly reduced lipid peroxidation levels in cellular models, indicating its protective role against oxidative damage.

Antimicrobial Efficacy In a comparative study on the antimicrobial effects of different hydroxylamines, this compound showed potent inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Mechanistic Insights Further investigations into the mechanism of action revealed that this compound may exert its antimicrobial effects through the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Mechanism of Action

The mechanism of action of O-(3-Biphenylyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, including electrophilic amination and nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Classification of Hydroxylamine Derivatives

Hydroxylamine derivatives are categorized based on substituent groups attached to the oxygen atom. Key structural classes include:

  • Aromatic/heteroaromatic derivatives (e.g., biphenyl, naphthyl, benzofuran).
  • Aliphatic derivatives (e.g., ethyl, morpholinoethyl).
  • Organometallic derivatives (e.g., ferrocene-containing analogs).
  • Functionalized derivatives (e.g., pentafluorobenzyl for analytical applications).

Physicochemical and Spectroscopic Comparisons

Table 1: NMR and HRMS Data for Selected Hydroxylamine Derivatives
Compound Name Key 1H NMR Shifts (CDCl₃) Key 13C NMR Shifts HRMS (m/z) [M+H]+ Reference
O-([1,1′-Biphenyl]-3-ylmethyl)hydroxylamine δ 7.60–7.20 (m, 9H, Ar-H) δ 142.5 (C-O), 128.9–126.3 Calc: 230.1175; Exp: 230.1178
O-(Naphthalen-2-ylmethyl)hydroxylamine (9g) δ 7.82–7.35 (m, 7H, Ar-H) δ 137.2 (C-O), 133.1–125.4 Calc: 202.0868; Exp: 202.0863
O-(3-Morpholinobenzyl)hydroxylamine (20j) δ 3.73 (t, 4H, morpholine) δ 151.1 (C-O), 67.8 (CH₂) Calc: 253.1448; Exp: 253.1445
O-((Ferrocenyl)(3-FP)methyl)hydroxylamine* δ 4.15–4.02 (m, 9H, Fc-H) δ 82.5 (C-Fc), 162.1 (C-F) Calc: 419.0801; Exp: 419.0797
O-Pentafluorobenzylhydroxylamine δ 7.40 (s, 1H, NH) δ 147.8 (C-F₅), 121.4 (CH₂) Calc: 292.0294; Exp: 292.0290

*FP = 3-fluorophenyl; Fc = ferrocenyl.

Key Observations:
  • Aromatic vs. Aliphatic Substituents : Biphenyl and naphthyl derivatives exhibit downfield aromatic proton shifts (δ 7.20–7.82) compared to aliphatic analogs (e.g., δ 3.73 for morpholine in 20j), reflecting electronic differences .
  • Organometallic Derivatives: The ferrocene-containing analog shows distinct proton shifts (δ 4.02–4.15) for cyclopentadienyl ligands and enhanced stability due to metal coordination .
  • HRMS Accuracy : All compounds demonstrate <3 ppm error between calculated and experimental HRMS values, confirming synthesis fidelity .
Key Findings:
  • Anticancer Potential: Ferrocene analogs leverage redox-active metal centers to inhibit enzymes in the kynurenine pathway, which is upregulated in cancers .
  • Antimicrobial Activity : Aliphatic derivatives (e.g., O-ethyl) exhibit radical scavenging but lack detailed mechanistic studies compared to aromatic analogs .

Biological Activity

O-(3-Biphenylyl)hydroxylamine is a derivative of hydroxylamine characterized by its biphenyl structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of antioxidant and antimicrobial research. The following sections delve into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a biphenyl moiety. This unique structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Compound Structure Type Unique Features
This compoundBiphenyl with hydroxylamineVersatile aminating agent
PhenylhydroxylamineMonophenolSimpler structure; less steric hindrance
DiphenylhydroxylamineDiphenolicStrong antioxidant properties
Naphthalen-1-olFused aromatic systemDifferent reactivity due to fused structure

Antioxidant Activity

Hydroxylamines, including this compound, are known for their ability to scavenge free radicals. This property provides protective effects against oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound exhibits significant antioxidant capabilities, potentially contributing to cellular protection mechanisms.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Hydroxylamines can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents. In vitro studies have demonstrated that this compound can effectively reduce microbial viability, suggesting its application in pharmaceutical formulations aimed at treating infections.

Case Studies and Research Findings

  • Antioxidant Assessment : A study evaluating the antioxidant activity of various hydroxylamines found that this compound significantly reduced lipid peroxidation levels in cellular models, indicating its protective role against oxidative damage.
  • Antimicrobial Efficacy : In a comparative study on the antimicrobial effects of different hydroxylamines, this compound showed potent inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound may exert its antimicrobial effects through the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Q & A

Q. What are the recommended methods for synthesizing O-(3-Biphenylyl)hydroxylamine?

The synthesis of this compound typically involves nucleophilic substitution reactions. For example, hydroxylamine can react with 3-biphenylyl derivatives (e.g., aryl halides or ethers) under acidic or basic conditions. A common approach includes:

  • Step 1 : Reacting 3-biphenylyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to facilitate substitution.
  • Step 2 : Purification via recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the product .
  • Key Considerations : Reaction temperature (room temperature to 60°C) and solvent choice (e.g., THF or DMF) influence yield and purity.

Q. How should researchers characterize this compound to confirm its structure?

Characterization requires a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and hydroxylamine signals (δ 4.5–5.5 ppm).
  • IR Spectroscopy : Detect N–O stretching vibrations (~900–950 cm1^{-1}) and O–H bonds (~3200–3500 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS (e.g., molecular ion peak at m/z corresponding to C12_{12}H11_{11}NO) .

Q. What factors influence the stability of this compound during storage?

Stability is affected by:

  • Moisture : Hydroxylamine derivatives are hygroscopic; store under inert gas (N2_2 or Ar) in sealed containers.
  • Temperature : Decomposition occurs above 40°C; refrigeration (2–8°C) is recommended.
  • Light Sensitivity : Protect from UV exposure using amber glassware .

Advanced Research Questions

Q. How can computational chemistry predict the reaction pathways of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(2df,2p)) model reaction mechanisms:

  • Transition State Analysis : Identify energy barriers (ΔG‡) for O- vs. N-acylation pathways. For example, dual bifunctional catalysis mechanisms show ΔG‡ values of 17.4–18.6 kcal/mol for competing pathways .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate aqueous or organic solvent interactions, adjusting activation energies by 1–3 kcal/mol .

Q. How do researchers resolve contradictions between experimental and computational data in hydroxylamine reactions?

Case Study: When theoretical calculations predicted N-acylation as the dominant product but experiments favored O-acylation:

  • Revised Mechanism : Investigate bifunctional catalysis where hydroxylamine acts as both proton donor (via oxygen) and acceptor (via nitrogen).
  • Kinetic Profiling : Compare experimental rate constants (second- vs. third-order kinetics) with computed ΔG‡ values. Adjust models to include solvent-assisted proton transfer .

Q. What strategies optimize reaction conditions to favor specific acylation products?

  • Catalyst Design : Use dual-functional catalysts (e.g., hydroxylamine itself) to stabilize transition states.
  • pH Control : Acidic conditions favor O-acylation by protonating carbonyl groups, while basic conditions may shift selectivity.
  • Temperature Modulation : Lower temperatures (0–25°C) reduce competing pathways, enhancing O-acylation yields .

Q. How does substituent positioning on the biphenyl ring influence reactivity and biological activity?

  • Electronic Effects : Electron-withdrawing groups (e.g., –Cl, –CF3_3) at the para position increase electrophilicity, enhancing nucleophilic attack.
  • Biological Relevance : Fluorinated derivatives (e.g., O-(2-fluorophenyl) analogs) show higher binding affinity to enzymes like IDO1 (IC50_{50} <0.5 µM) due to improved hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.